L-Glutamic acid-[3,4-3H]

Radioligand sensitivity Scintillation counting efficiency Tracer specific activity

L-Glutamic acid-[3,4-³H] (CAS 147732-35-2) is a specifically tritiated amino acid in which hydrogen atoms at carbon positions 3 and 4 of the glutamate carbon skeleton are replaced by tritium (³H). With a molecular formula of C₅H₉NO₄ (carrying four tritium atoms at C-3 and C-4, yielding a molecular mass of approximately 155.2 Da for the fully substituted species) and a specific activity of 40–80 Ci/mmol (1480–2960 GBq/mmol) in the PerkinElmer NEN® Radiochemicals product line (NET490 series) , this compound serves as a high-specific-activity radiotracer for glutamate receptor binding, amino acid uptake/release kinetics, protein synthesis studies, and enzymatic activity assays across neuropharmacology, metabolic research, and drug discovery.

Molecular Formula C5H9NO4
Molecular Weight 155.162
CAS No. 147732-35-2
Cat. No. B587306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamic acid-[3,4-3H]
CAS147732-35-2
Molecular FormulaC5H9NO4
Molecular Weight155.162
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)N
InChIInChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1T2,2T2
InChIKeyWHUUTDBJXJRKMK-WNWDAWGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Glutamic Acid-[3,4-³H] (CAS 147732-35-2): Defined-Position Tritiated Tracer for Glutamatergic Research Procurement


L-Glutamic acid-[3,4-³H] (CAS 147732-35-2) is a specifically tritiated amino acid in which hydrogen atoms at carbon positions 3 and 4 of the glutamate carbon skeleton are replaced by tritium (³H). With a molecular formula of C₅H₉NO₄ (carrying four tritium atoms at C-3 and C-4, yielding a molecular mass of approximately 155.2 Da for the fully substituted species) and a specific activity of 40–80 Ci/mmol (1480–2960 GBq/mmol) in the PerkinElmer NEN® Radiochemicals product line (NET490 series) , this compound serves as a high-specific-activity radiotracer for glutamate receptor binding, amino acid uptake/release kinetics, protein synthesis studies, and enzymatic activity assays across neuropharmacology, metabolic research, and drug discovery . The defined C-3/C-4 labeling position distinguishes it from generally tritiated ([G-³H]) or carbon-14 labeled glutamate analogues, conferring unique metabolic tracing and assay-dependent properties [1].

Why Generic [³H]Glutamate or [¹⁴C]Glutamate Cannot Substitute for L-Glutamic Acid-[3,4-³H] in Quantitative Glutamatergic Assays


Radiolabeled glutamate analogues are not interchangeable for quantitative biochemical, pharmacological, or metabolic studies. L-[3,4-³H]glutamate offers a specific activity of 40–80 Ci/mmol, approximately 150- to 1600-fold higher than uniformly labeled L-[¹⁴C]glutamate (typically 50–260 mCi/mmol, i.e., 0.05–0.26 Ci/mmol) . This directly impacts assay sensitivity, minimum detectable concentration, and counting efficiency in scintillation-based protocols. In receptor binding studies, L-[³H]glutamate exhibits the highest affinity and greatest percentage specific binding among commonly used NMDA receptor radioligands, outperforming D-[³H]aspartate, DL-[³H]AP5, and [³H]NMDA in crude postsynaptic density preparations [1]. Furthermore, dual-label metabolic infusion experiments demonstrate that the in vivo kinetics of ³H-labeled glutamate differ markedly from those of ¹⁴C-labeled glutamate, whereas ³H- and ¹⁴C-proline kinetics are nearly identical — indicating that the tritium label on glutamate reports on distinct metabolic pools that the ¹⁴C label cannot access equivalently [2]. Substituting an alternative radiolabel or a generally tritiated glutamate preparation can therefore introduce systematic biases in receptor pharmacology, transporter kinetics, and metabolic flux measurements that invalidate direct cross-study comparisons.

Quantitative Differential Evidence: L-Glutamic Acid-[3,4-³H] vs. Closest Radiolabeled and Non-Radiolabeled Comparators


Specific Activity Superiority: L-[3,4-³H]Glutamate vs. L-[¹⁴C]Glutamate Enables Sub-Nanomolar Detection Sensitivity

L-[3,4-³H]glutamic acid (NET490 series, PerkinElmer) is supplied at a specific activity of 40–80 Ci/mmol (1480–2960 GBq/mmol) . In contrast, commercially available L-[U-¹⁴C]glutamic acid (PerkinElmer NEC-290) has a specific activity of approximately 260 mCi/mmol (0.26 Ci/mmol), while positionally labeled [1-¹⁴C]- or [5-¹⁴C]glutamic acid preparations are typically 50–60 mCi/mmol (0.05–0.06 Ci/mmol) . This represents a 154-fold to 1600-fold specific activity advantage for the ³H-labeled compound. In practical terms, the lower specific activity of ¹⁴C tracers necessitates either higher substrate concentrations (which may saturate transporters or receptors, distorting Km/Bmax determinations) or accelerator mass spectrometry for comparable detection limits [1].

Radioligand sensitivity Scintillation counting efficiency Tracer specific activity

Highest Affinity and Specific Binding Among NMDA Receptor Radioligands: Head-to-Head Comparison of L-[³H]Glutamate, D-[³H]Aspartate, DL-[³H]AP5, and [³H]NMDA

In a direct comparative study using crude postsynaptic density (PSD) preparations from rat brain, Foster and Fagg (1987) evaluated four tritiated radioligands for NMDA receptor binding. L-[³H]glutamate demonstrated the highest affinity and greatest percentage specific binding, with a rank order of: L-[³H]glutamate > D-[³H]aspartate > DL-[³H]AP5 > [³H]NMDA [1]. Against L-[³H]glutamate binding, quisqualate exhibited a two-component inhibition profile with an IC₅₀ of 25 µM at the NMDA-preferring site and 0.19 µM at the quisqualate-preferring site. The authors concluded that L-[³H]glutamate remains, by virtue of its high affinity, the ligand of choice for studying NMDA receptors in preparations where such sites predominate, despite being less selective than D-[³H]aspartate or [³H]NMDA [1]. This finding was corroborated in rat Harderian gland membranes, where L-[³H]glutamate yielded a Kd of 580 ± 15 nM and Bmax of 51.3 ± 0.8 pmol/mg protein, compared to D-[³H]aspartate with Kd = 860 ± 28 nM and Bmax = 27.2 ± 0.5 pmol/mg protein — an approximately 1.9-fold higher binding capacity for L-[³H]glutamate [2].

NMDA receptor pharmacology Radioligand binding Postsynaptic density

Resolution of Two Pharmacologically Distinct Glutamate Binding Sites (GLU A / GLU B) with Defined Affinity Constants Unachievable with D-[³H]Aspartate or [³H]NMDA

Werling et al. (1983) employed L-[³H]glutamate on freshly prepared rat hippocampal synaptic membranes and resolved two distinct binding sites discriminated by their differential affinities for quisqualate and ibotenate. Saturation binding analysis yielded Kd values of approximately 200 nM for the GLU A site (quisqualate-displaceable) and approximately 1 µM for the GLU B site (ibotenate-displaceable), with GLU B sites being about twice as abundant as GLU A sites [1]. Crucially, both sites bound L-glutamate with 10–30 times the affinity of D-glutamate, and the GLU A site discriminated L-glutamate from L-aspartate by a factor of approximately 10-fold [1]. Neither D-[³H]aspartate nor [³H]NMDA can resolve the GLU A/GLU B distinction because D-[³H]aspartate interacts primarily with a single population of NMDA-type sites (Kd = 860 nM) [2], and [³H]NMDA lacks the multi-site binding profile inherent to the endogenous agonist radioligand.

Glutamate receptor subtypes Hippocampal binding sites Quisqualate discrimination

Dual-Label Metabolic Kinetics Divergence: ³H-Glutamate Reports on Distinct Metabolic Pools Compared to ¹⁴C-Glutamate In Vivo

Said et al. (1989) performed intravenous infusions of alanine, glutamate, and proline, each co-labeled with ³H and ¹⁴C, into fasted normal and adrenalectomized rats using both arterial-venous and venous-arterial administration/sampling modes. The kinetics of [¹⁴C]glutamate differed markedly from those of [³H]glutamate, whereas the kinetics of [³H]proline and [¹⁴C]proline showed little difference [1]. The replacement rate calculated for glutamate from the A-V mode was approximately half that obtained in the V-A mode, demonstrating mode-dependence specific to glutamate [1]. In a separate dual-labeling experiment in carp (Cyprinus carpio), tritiated glutamic acid showed 2.0- to 4.9-fold higher excretion rates than ¹⁴C-labeled glutamic acid [2]. The divergent behavior arises because tritium at C-3/C-4 is lost to tritiated water during specific dehydrogenase steps of the citric acid cycle, whereas ¹⁴C is retained in metabolic intermediates or released as ¹⁴CO₂ through decarboxylation reactions [2]. This differential labeling fate allows [3,4-³H]glutamate to serve as a specific probe for oxidative metabolism via the TCA cycle, a measurement confounded when using ¹⁴C tracers.

Amino acid metabolism Dual-isotope tracing Metabolic flux analysis

Position-Specific [3,4-³H] Label Enables Quantitative NAALA Dipeptidase (GCP II / PSMA) Activity Assay via Ion-Exchange Separation

Robinson et al. (1987) developed a quantitative enzymatic assay for N-acetylated-α-linked acidic dipeptidase (NAALA dipeptidase, also known as glutamate carboxypeptidase II / PSMA) using N-acetyl-L-aspartyl-L-[3,4-³H]glutamate as substrate. Ion-exchange chromatography quantitatively separated the product [3,4-³H]glutamate from unreacted substrate, enabling precise initial-velocity kinetic measurements [1]. The assay revealed a Km of 540 nM and Vmax of 180 nM/mg protein/min for NAALA dipeptidase in rat forebrain synaptosomal membranes, with activity essentially restricted to nervous tissue and kidney [1]. The [3,4-³H] labeling is critical here: tritium labels positioned on the glutamate moiety (rather than the N-acetyl-aspartate portion) ensure that the radiolabeled cleavage product co-migrates with authentic glutamate during chromatographic separation, providing unambiguous product identification. A [¹⁴C]NAAG tracer labeled on the N-terminal acetate would yield [¹⁴C]N-acetyl-aspartate upon hydrolysis, requiring a completely different separation and detection strategy [2].

NAAG peptidase assay Glutamate carboxypeptidase II Neurotransmitter metabolism

Procurement-Relevant Application Scenarios for L-Glutamic Acid-[3,4-³H] (CAS 147732-35-2) Derived from Quantitative Differentiation Evidence


NMDA Receptor Radioligand Binding Assays Requiring High Signal-to-Noise in Tissue with Low Receptor Density

When screening novel NMDA receptor modulators against crude synaptic membrane preparations from brain regions with low receptor expression (e.g., cerebellum or spinal cord), L-[3,4-³H]glutamate is the radioligand of choice. As demonstrated by Foster and Fagg (1987), L-[³H]glutamate provides the highest affinity and greatest percentage specific binding among tritiated NMDA ligands [1]. Its specific activity of 40–80 Ci/mmol permits detection at sub-nanomolar radioligand concentrations, preserving true equilibrium binding conditions and avoiding the non-specific binding artifacts that arise when higher concentrations of lower-specific-activity probes (e.g., [³H]NMDA or D-[³H]aspartate at 10–17 Ci/mmol) are required. This directly translates into more reproducible Ki/Bmax determinations for structure-activity relationship (SAR) campaigns in CNS drug discovery.

Dual-Isotope Glutamate Metabolic Flux Studies with Simultaneous [³H] and [¹⁴C] Tracer Administration

For in vivo or perfused-organ studies quantifying glutamate oxidative metabolism versus carbon recycling, co-administration of L-[3,4-³H]glutamate and L-[U-¹⁴C]glutamate enables compartment-resolved metabolic flux analysis. The marked kinetic divergence between the two labels — with ³H reporting on TCA cycle dehydrogenase steps (tritium release as ³H₂O) and ¹⁴C reporting on carbon skeleton fate — has been quantitatively validated in both mammalian (Said et al., 1989) [2] and aquatic (Watabe & Kistner, 1986) [3] models. This application is particularly relevant for preclinical ADME/PK studies of glutamatergic drugs, where distinguishing oxidative disposal from carbon incorporation into biosynthetic products (glutamine, GABA, aspartate) is critical for metabolic fate elucidation.

High-Throughput Screening of GCP II (NAALADase / PSMA) Inhibitors Using the Robinson [3,4-³H]NAAG Hydrolysis Assay

The standard radiometric assay for glutamate carboxypeptidase II (GCP II, also known as NAALADase or PSMA), as originally developed by Robinson et al. (1987), relies on N-acetyl-L-aspartyl-L-[3,4-³H]glutamate as substrate with ion-exchange chromatographic separation of the [3,4-³H]glutamate product [4]. This assay is directly transferable to 96-well filter-plate formats for medium-throughput screening of GCP II inhibitors, a target of interest in both neuroprotection (reducing glutamate release from NAAG hydrolysis) and prostate cancer theranostics (PSMA-targeted radioligand therapy). Procurement of L-[3,4-³H]glutamic acid as the precursor for custom [³H]NAAG synthesis, or direct use of the commercially available [3,4-³H]NAAG substrate, is essential for laboratories conducting GCP II enzymology.

Quantitative Autoradiographic Mapping of Heterogeneous Glutamate Receptor Populations in Brain Sections

Only L-[³H]glutamate — with its ability to label both GLU A (quisqualate-sensitive, Kd ≈ 200 nM) and GLU B (ibotenate-sensitive, Kd ≈ 1 µM) binding sites simultaneously [5] — is suitable for quantitative autoradiographic studies that aim to map the regional distribution of multiple glutamate receptor subtypes in a single tissue section. The high specific activity (40–80 Ci/mmol) provides the sensitivity required for tritium-sensitive film or phosphor-imaging detection with anatomical resolution at the regional and laminar level. D-[³H]aspartate or [³H]NMDA each report on only a subset of glutamate binding sites and cannot substitute for this multi-site mapping application.

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